
2-(2-Cyclohexyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Cyclohexyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid” is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.3 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O3/c1-8-10(7-11(16)17)13(18)15-12(14-8)9-5-3-2-4-6-9/h14H,2-7H2,1H3,(H,15,18)(H,16,17) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 250.3 .Scientific Research Applications
Heterocyclic System Synthesis
- Application : The compound has been utilized in the synthesis of various heterocyclic systems. For instance, it has been used in creating 4H-pyrido[1,2-a]pyrimidin-4-ones, 4H-pyrimido[1,2-b]pyridazin-4-ones, and other similar structures, indicating its versatility in heterocyclic chemistry (Toplak et al., 1999).
Crystal Structure Analysis
- Application : The compound has been studied for its crystalline structure. Research shows that intramolecular hydrogen bonds stabilize its structure, which is significant for understanding molecular conformations and interactions (Wani et al., 2013).
Antimicrobial Agent Synthesis
- Application : It serves as a starting material in synthesizing pyridines, pyrimidinones, and oxazinones, which exhibit antimicrobial properties. This indicates its potential in developing new antibacterial and antifungal agents (Hossan et al., 2012).
Enzyme Inhibition Studies
- Application : This compound has been utilized in studying the inhibition of enzymes like xanthine oxidase. It forms the basis for research into the development of drugs targeting specific enzymatic pathways (Ikram et al., 2015).
Development of Anti-Inflammatory Agents
- Application : Research has shown its use in synthesizing derivatives that possess anti-inflammatory properties. This highlights its role in the development of new treatments for inflammation-related conditions (Bahekar & Shinde, 2004).
Synthesis of Biologically Potent Agents
- Application : The compound is instrumental in creating methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, which are evaluated for their antibacterial and antifungal activities, demonstrating its significance in the field of medicinal chemistry (Srinivas et al., 2008).
Future Directions
properties
IUPAC Name |
2-(2-cyclohexyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-10(7-11(16)17)13(18)15-12(14-8)9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,16,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOCIEFJROOMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2CCCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


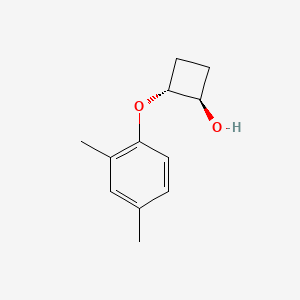
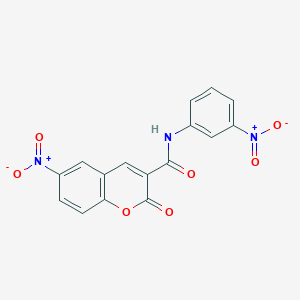

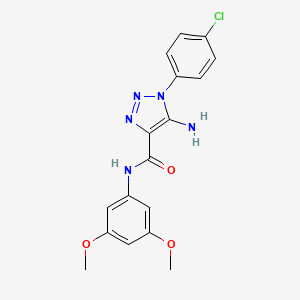
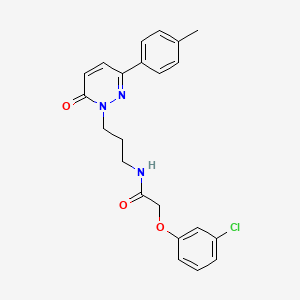
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2703288.png)
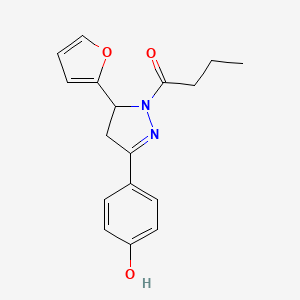


![N~4~-(3-chloro-4-methoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2703295.png)
![5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2703296.png)
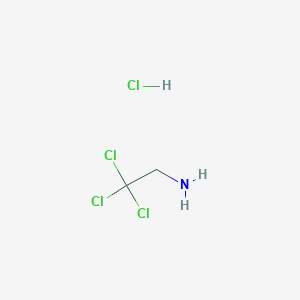
methanone](/img/structure/B2703300.png)